molecular formula C16H16 B14748658 (2.2)Metacyclophane CAS No. 2319-97-3

(2.2)Metacyclophane

Cat. No.: B14748658
CAS No.: 2319-97-3
M. Wt: 208.30 g/mol
InChI Key: COTONUHLIMVDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2]hexadeca-1(15),4,6,8(16),11,13-hexaene, is a cyclic polyaromatic hydrocarbon. It consists of two benzene rings connected by two methylene bridges, forming a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2.2)Metacyclophane typically involves the reaction of phenyllithium with m-xylene dibromide . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2.2)Metacyclophane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated metacyclophanes and reduced forms like dihydropyrene .

Scientific Research Applications

(2.2)Metacyclophane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2.2)Metacyclophane involves its ability to undergo various chemical transformations. Its unique three-dimensional structure allows for interactions with other molecules, leading to the formation of complexes and adducts. These interactions are often mediated by π-π stacking and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: (2.2)Metacyclophane is unique due to its specific arrangement of benzene rings and methylene bridges, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTONUHLIMVDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC=C2)CCC3=CC=CC1=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177765
Record name (2.2)Metacyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2319-97-3
Record name (2.2)Metacyclophane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-m-xylylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2.2)Metacyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2.2)METACYCLOPHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L50998TFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.